molecular formula C11H18N2O4S B2495383 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone CAS No. 1428364-38-8

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone

Cat. No.: B2495383
CAS No.: 1428364-38-8
M. Wt: 274.34
InChI Key: FZLPFLPHCJRDBB-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone is a high-purity chemical compound offered for research and development purposes. This molecule features a synthetically versatile scaffold combining an azetidine ring, a morpholino group, and a cyclopropylsulfonyl moiety. The azetidine ring is a valued saturated heterocycle in medicinal chemistry, often used to improve physicochemical properties and metabolic stability in drug candidates . The morpholino group is a common pharmacophore found in compounds with a range of biological activities . Furthermore, the sulfonyl group is a key functional group present in various biologically active molecules and kinase inhibitors . As such, this compound serves as a sophisticated building block for the synthesis of more complex molecules, particularly in the exploration of new protease and kinase inhibitors. It is strictly for research use in laboratory settings only.

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c14-11(12-3-5-17-6-4-12)9-7-13(8-9)18(15,16)10-1-2-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLPFLPHCJRDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the cyclization of a suitable amine with a halogenated precursor in the presence of a base. The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a base. The morpholino group is often incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropylsulfonyl group and azetidine ring may play crucial roles in these interactions, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone with morpholino methanone derivatives reported in the literature. Key differences in structure, synthesis, and properties are highlighted.

Key Observations:

The cyclopropylsulfonyl group is distinct from the phenoxy or nitro substituents in analogs, likely altering electronic properties (e.g., electron-withdrawing effects) and solubility .

Synthesis Challenges: Azetidine synthesis typically requires specialized methods (e.g., ring-closing reactions), whereas cyclopropane derivatives (e.g., 15da, 15db) are formed via [2+1] cycloaddition or vinylogous additions .

Physical and Chemical Properties: Cyclopropane-based morpholino methanones (15da, 15db) exhibit moderate yields (53–66%) and distinct chromatographic behavior (Rf 0.21–0.32) . Aromatic derivatives (e.g., Compound 3) require nitro reduction steps (e.g., Zn dust and ammonium formate) to yield amino-substituted analogs, highlighting the role of functional group compatibility .

Biological Activity

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclopropylsulfonyl group attached to an azetidine ring, along with a morpholino moiety. This structural configuration is hypothesized to contribute to its biological effects.

Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways. Notably, they have been studied for their role in modulating the activity of various kinases, which are critical in cell signaling and cancer progression.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, PLK4 inhibitors have shown promise in treating cancers by disrupting centriole duplication, thereby leading to cancer cell death. The compound's ability to inhibit PLK4 may be particularly relevant in cancers associated with mutations in the p53 gene pathway .

Study Findings Reference
Meitinger et al. (2016)Demonstrated that PLK4 inhibition leads to centrosome removal and stabilization of p53 in cancer cells.
Wong et al. (2016)Found that PLK4 overexpression is linked to cancer cell proliferation; inhibition can reduce this effect.

Cytochrome P450 Inhibition

The compound has also been explored for its potential as a cytochrome P450 monooxygenase 11A1 (CYP11A1) inhibitor. This pathway is crucial for steroid metabolism, making it a target for conditions like prostate cancer where androgen signaling plays a significant role .

Mechanism Effect Implication
CYP11A1 InhibitionReduces androgen productionPotential treatment for androgen-dependent cancers

Case Studies

  • Prostate Cancer Treatment : A study highlighted the effectiveness of CYP11A1 inhibitors in reducing tumor growth in androgen receptor-dependent prostate cancer models. The results indicated that compounds similar to this compound could significantly lower androgen levels and inhibit tumor progression .
  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis through pathways involving mitochondrial dysfunction and activation of caspases, further supporting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for (1-(cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone, and what are the critical steps for ensuring high yield?

The synthesis typically involves multi-step reactions:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition using sulfonium ylides or transition-metal catalysis under controlled temperatures (e.g., −78°C to 25°C) .
  • Sulfonylation : Introduction of the cyclopropylsulfonyl group using sulfonyl chlorides in dichloromethane or THF, often with triethylamine as a base .
  • Coupling reactions : The azetidine and morpholino moieties are linked via nucleophilic acyl substitution or palladium-catalyzed cross-coupling, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ . Key optimizations include solvent selection (polar aprotic solvents enhance sulfonylation efficiency) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., azetidine C-H at δ 3.5–4.5 ppm; morpholino protons at δ 3.6–3.8 ppm) and confirms coupling efficiency .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~325.12 g/mol) and detects synthetic intermediates .
  • X-ray crystallography : Resolves bond angles (e.g., azetidine ring puckering) and sulfonyl group geometry, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data on optimal reaction conditions (e.g., solvent polarity, catalyst loading) during synthesis?

Contradictions often arise from differing steric/electronic effects of substituents. To address this:

  • Systematic parameter screening : Use design-of-experiment (DoE) methodologies to test solvents (e.g., DMF vs. THF), bases (Et₃N vs. DBU), and catalysts (Pd vs. Cu) .
  • In-situ monitoring : Employ techniques like HPLC or FT-IR to track intermediate formation and adjust conditions dynamically .
  • Computational modeling : DFT calculations predict transition-state energies for sulfonylation and coupling steps, guiding solvent/catalyst selection .

Q. What experimental strategies are recommended for evaluating bioactivity when structural analogs show conflicting solubility or target-binding profiles?

  • Solubility enhancement : Use co-solvents (DMSO/PEG 400) or salt formation (e.g., HCl salts) to improve bioavailability, as seen in fluorinated morpholino derivatives .
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity (e.g., kinase inhibition) and differentiate nonspecific binding .
  • Metabolic stability tests : Liver microsome assays assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro activity .

Q. How can researchers design mechanistic studies to clarify the role of the cyclopropylsulfonyl group in biological activity?

  • Isotopic labeling : Incorporate ³⁵S into the sulfonyl group to track metabolic fate via radio-HPLC .
  • Mutagenesis studies : Compare target binding (e.g., enzyme active sites) with/without the sulfonyl group using site-directed mutagenesis .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) model sulfonyl interactions with hydrophobic pockets or hydrogen-bond networks .

Q. What methodologies address contradictions in reported solubility or crystallinity data for this compound?

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphs, while dynamic vapor sorption (DVS) measures hygroscopicity .
  • Powder X-ray diffraction (PXRD) : Distinguishes crystalline vs. amorphous forms, which impact dissolution rates .
  • Co-crystallization screens : Test co-formers (e.g., succinic acid) to stabilize specific solid-state forms .

Methodological Resources

  • Synthetic protocols : Refer to (cyclopropylsulfonyl introduction) and (piperazine coupling) for step-by-step guidelines.
  • Analytical workflows : (NMR/IR), (HRMS), and (crystallography) provide validated characterization pipelines.
  • Biological assays : (kinase inhibition) and (receptor modulation) detail target-specific protocols.

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